## Chemical structure and properties of Fenbuconazole

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# Fenbuconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fenbuconazole is a triazole fungicide widely utilized in agriculture for the control of a broad spectrum of fungal diseases. Its efficacy stems from the targeted inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of fenbuconazole. Detailed experimental methodologies for the determination of its key properties are described, and its metabolic pathway is visually represented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

### **Chemical Structure and Identity**

**Fenbuconazole**, with the IUPAC name 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile, is a chiral molecule containing a triazole moiety, a chlorophenyl group, a phenyl group, and a nitrile functional group.[1][2][3]

Table 1: Chemical Identity of Fenbuconazole



Identifier	Value	
IUPAC Name	4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile[1][2][3]	
CAS Number	114369-43-6[4][5]	
Molecular Formula	C19H17CIN4[4][5][6]	
Molecular Weight	336.82 g/mol [5][6][7]	
SMILES Clc1ccc(CCC(Cn2cncn2)(C#N)c3ccc [7]		
InChI	1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11- 19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5- 17/h1-9,14-15H,10-11,13H2[3][4][7]	
InChlKey	RQDJADAKIFFEKQ-UHFFFAOYSA-N[4]	

### **Physicochemical Properties**

The physicochemical properties of **fenbuconazole** are crucial for its formulation, environmental fate, and biological activity.

Table 2: Physicochemical Properties of Fenbuconazole

Property	Value	Experimental Conditions
Melting Point	124-127 °C[8][9]	Not Specified
Water Solubility	0.2 - 3.8 mg/L[2][8]	20-25 °C[8][9]
Octanol-Water Partition Coefficient (log Kow)	3.22 - 3.23[9][10]	25 °C[9]
Vapor Pressure	3.7 x 10 <sup>-8</sup> - 4.9 x 10 <sup>-6</sup> Pa	25 °C[9]

# Mechanism of Action: Inhibition of Ergosterol Biosynthesis

#### Foundational & Exploratory





**Fenbuconazole**, like other triazole fungicides, acts as a potent and specific inhibitor of ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The primary target of **fenbuconazole** is the cytochrome P450 enzyme lanosterol  $14\alpha$ -demethylase (CYP51 or Erg11p).[8][11] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the oxidative removal of the  $14\alpha$ -methyl group from lanosterol or eburicol. The nitrogen atom in the triazole ring of **fenbuconazole** binds to the heme iron atom in the active site of CYP51, preventing the substrate from binding and halting the demethylation process.[11]

The inhibition of  $14\alpha$ -demethylase leads to a depletion of ergosterol and an accumulation of toxic  $14\alpha$ -methylated sterol precursors.[8] This disruption in sterol composition alters the physical properties of the fungal membrane, increasing its permeability and leading to the leakage of cellular contents, ultimately resulting in the inhibition of fungal growth and cell death. [12]

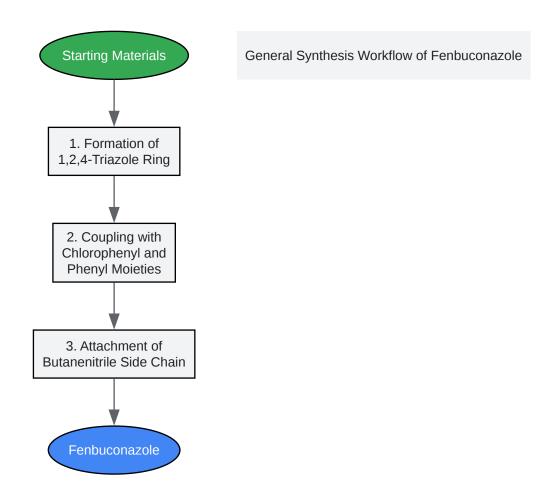
Caption: Inhibition of Ergosterol Biosynthesis by **Fenbuconazole**.

### **Synthesis Workflow**

The commercial synthesis of **fenbuconazole** is a multi-step process that involves the sequential construction of its core structural components. While specific industrial protocols are proprietary, the general synthetic strategy can be outlined as follows:

- Formation of the Triazole Moiety: The synthesis typically commences with the formation of the 1,2,4-triazole ring system. This is often achieved through the cyclization of compounds containing the necessary nitrogen and carbon framework.
- Coupling with Aromatic Compounds: The pre-formed triazole intermediate is then coupled with the chlorophenyl and phenyl moieties. This can be accomplished through various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.
- Attachment of the Butanenitrile Side Chain: The final key step involves the introduction of the butanenitrile side chain, which includes the chiral center of the molecule. This is typically achieved via alkylation or a similar carbon-carbon bond-forming reaction.





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Caption: General Synthesis Workflow of Fenbuconazole.

#### **Experimental Protocols**

The following sections outline the general experimental methodologies for determining the key physicochemical properties of **fenbuconazole**.

#### **Determination of Melting Point**

The melting point of **fenbuconazole** can be determined using the capillary method. A small, powdered sample of purified **fenbuconazole** is packed into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.



#### **Determination of Water Solubility**

The shake-flask method is a standard procedure for determining the water solubility of compounds like **fenbuconazole**.

- Preparation of Saturated Solution: An excess amount of solid fenbuconazole is added to a flask containing purified water.
- Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved phases.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
- Analysis: A known volume of the clear aqueous phase is carefully removed and the
  concentration of **fenbuconazole** is determined using a suitable analytical technique, such as
  High-Performance Liquid Chromatography (HPLC) with UV detection.

# Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient, a measure of a compound's lipophilicity, can be determined by the slow-stirring method.

- System Preparation: A mixture of n-octanol and water, mutually saturated, is prepared. A known amount of **fenbuconazole** is dissolved in the n-octanol phase.
- Equilibration: The two phases are placed in a vessel and stirred slowly to allow for
  partitioning of the **fenbuconazole** between the two immiscible liquids without forming an
  emulsion. The system is maintained at a constant temperature (e.g., 25 °C) until equilibrium
  is achieved.
- Phase Separation and Analysis: The stirring is stopped, and the two phases are allowed to separate completely. The concentration of **fenbuconazole** in both the n-octanol and water phases is then determined using an appropriate analytical method, such as HPLC.



Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the
concentration of **fenbuconazole** in the n-octanol phase to its concentration in the water
phase. The result is typically expressed as its base-10 logarithm (log Kow).

#### **Determination of Vapor Pressure**

The vapor pressure of **fenbuconazole** can be measured using the Knudsen effusion method, which is suitable for low-volatility substances.

- Sample Preparation: A small, known mass of fenbuconazole is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
- Measurement: The cell is placed in a vacuum chamber and heated to a constant temperature. The rate of mass loss of the substance due to effusion through the orifice is measured over time using a sensitive microbalance.
- Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the
  orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen
  equation.

### Conclusion

**Fenbuconazole**'s efficacy as a fungicide is directly attributable to its specific molecular structure, which enables it to effectively inhibit the crucial enzyme lanosterol  $14\alpha$ -demethylase in the fungal ergosterol biosynthesis pathway. Its physicochemical properties dictate its environmental behavior and formulation requirements. The information presented in this technical guide provides a solid foundation for further research and development involving this important agricultural chemical.

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